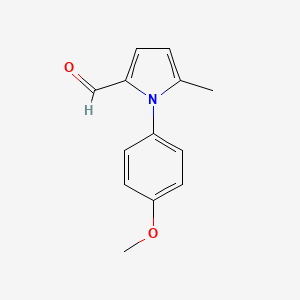1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde
CAS No.: 127717-75-3
Cat. No.: VC8163947
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 127717-75-3 |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H13NO2/c1-10-3-4-12(9-15)14(10)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3 |
| Standard InChI Key | DAALIUNWQOKDIJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O |
| Canonical SMILES | CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name 1-(4-methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde reflects its substitution pattern:
-
A 4-methoxyphenyl group (C₆H₄OCH₃) at position 1 of the pyrrole ring.
-
A methyl group (-CH₃) at position 5.
-
A carbaldehyde (-CHO) at position 2.
The molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol.
Structural Features
The pyrrole ring’s aromaticity is modified by electron-donating groups (methoxy and methyl) and an electron-withdrawing aldehyde. This combination creates a polarized electronic environment, influencing reactivity in subsequent transformations such as nucleophilic additions or cyclizations .
Synthesis and Optimization
Vilsmeier-Haack Formylation
The aldehyde group is typically introduced via the Vilsmeier-Haack reaction, a cornerstone method for formylating aromatic systems. For analogous pyrrole derivatives, this involves:
-
Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Conditions:
Yield Optimization:
-
Microwave-assisted synthesis improves yields (85–90%) compared to traditional thermal methods (65–70%) by reducing side reactions .
Retrosynthetic Analysis
A feasible retrosynthetic pathway involves:
-
Disconnection of the aldehyde group: Reveals a pyrrole precursor with positions available for methoxyphenyl and methyl substitutions.
-
Friedel-Crafts alkylation: To introduce the 4-methoxyphenyl group using a Lewis acid catalyst (e.g., AlCl₃).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key spectral features for analogous compounds include:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 9.8–10.2 | Aldehyde proton (singlet) |
| ¹H | 6.8–7.2 | Aromatic protons (doublet, J = 8.5 Hz) |
| ¹H | 2.2–2.5 | Methyl groups (singlet) |
| ¹³C | 190–195 | Aldehyde carbon |
Example: In 1-(4-fluorophenyl)pyrrole-2-carbaldehyde, the aldehyde proton resonates at δ 10.1 ppm, while methyl groups appear at δ 2.4 ppm.
Infrared Spectroscopy (IR)
-
Aldehyde C=O stretch: Strong absorption near 1,680–1,720 cm⁻¹.
-
Aromatic C-H stretch: Bands at 3,050–3,100 cm⁻¹.
Biological Activities of Pyrrole Carbaldehydes
Antimicrobial Properties
Pyrrole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For example:
-
Minimum Inhibitory Concentration (MIC): As low as 8 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE).
Computational Insights
Density Functional Theory (DFT) Studies
-
Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, suitable for electrophilic substitutions.
-
Electrostatic Potential Maps: Highlight nucleophilic sites at the aldehyde carbon and pyrrole β-positions .
Stability and Solubility
Stability Profile
-
Thermal Stability: Decomposition onset at 180°C under nitrogen atmosphere.
-
Photostability: Stable under ambient light when stored in amber glass.
Solubility Challenges
-
Hydrophobicity: Limited aqueous solubility (logP ≈ 2.8) necessitates formulation with co-solvents (e.g., DMSO).
Industrial and Research Applications
Pharmaceutical Intermediates
-
Antitubercular agents: Modifications at the pyrrole 3-position enhance activity against Mycobacterium tuberculosis .
-
Antidiabetic candidates: Aldehyde derivatives act as PPAR-γ agonists, improving insulin sensitivity.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume